4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide
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Overview
Description
4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide is a chemical compound with the molecular formula C13H12N2OS and a molecular weight of 244.31 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide typically involves the reaction of 4,5-dihydronaphtho[1,2-b]thiophene-2-carbaldehyde with hydrazine hydrate . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired carbohydrazide product. The reaction conditions are generally mild, and the product is obtained in good yield after purification .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger-scale production if necessary.
Chemical Reactions Analysis
4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[1,2-b]thiophene-2-carboxylic acid derivatives, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide and its derivatives involves interactions with various molecular targets. For instance, Schiff base derivatives of this compound have been shown to act as sensors for metal ions such as indium and iron through fluorescence behavior . The binding mode and sensing mechanism involve complexation with the metal ions, leading to changes in fluorescence properties .
Comparison with Similar Compounds
4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide can be compared with similar compounds such as:
4,5-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde: This compound is a precursor in the synthesis of the carbohydrazide and shares similar structural features.
2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile: Another related compound used in synthetic chemistry.
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate: This ester derivative is used in various chemical transformations.
Properties
IUPAC Name |
4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-15-13(16)11-7-9-6-5-8-3-1-2-4-10(8)12(9)17-11/h1-4,7H,5-6,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGFRPWZQKMMNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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